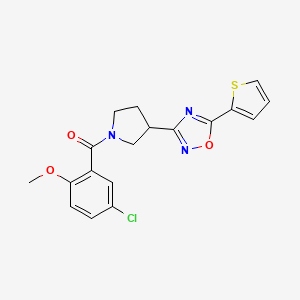
(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound (5-Chloro-2-methoxyphenyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has the following chemical characteristics:
- Molecular Formula : C18H16ClN3O3S
- Molecular Weight : 389.9 g/mol
- CAS Number : 2034277-98-8
This compound features a chloro-methoxyphenyl moiety, a thiophene ring, and a pyrrolidine structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the oxadiazole and thiophene rings enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds containing oxadiazole structures showed high antiproliferative activity against various cancer cell lines, including breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) with inhibition percentages exceeding 80% in some cases .
| Cell Line | Inhibition (%) |
|---|---|
| T-47D (Breast) | 90.47 |
| SR (Leukemia) | 81.58 |
| SK-MEL-5 (Melanoma) | 84.32 |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for certain enzymes involved in cancer progression. For example:
- Compounds similar to this one have been shown to inhibit key pathways such as EGFR and Src kinases, which are crucial in tumor growth and metastasis .
Antimicrobial Activity
Some derivatives of oxadiazoles have also shown promising antimicrobial properties, suggesting that this compound could possess similar activities. The presence of the thiophene ring often correlates with enhanced antimicrobial effects .
Case Studies and Research Findings
- Antiproliferative Studies : A comprehensive evaluation of various oxadiazole derivatives, including this compound, indicated significant cytotoxic effects against a panel of cancer cell lines. The IC50 values for some derivatives were reported as low as 0.67 µM against prostate cancer cells, highlighting the potential efficacy of these compounds in therapeutic applications .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Results indicated favorable interactions with target proteins associated with cancer progression, supporting its potential as a lead compound for drug development .
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-5-4-12(19)9-13(14)18(23)22-7-6-11(10-22)16-20-17(25-21-16)15-3-2-8-26-15/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUPJWOIHHMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













